![molecular formula C29H25BrN4O4 B299875 N-(4-methylphenyl)-2-(4'-methyl-2'-{4-bromophenyl}-1',3'{2'H,3'aH}-trioxo-2,3,3'a,4',6',6'a-hexahydrospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide](/img/structure/B299875.png)
N-(4-methylphenyl)-2-(4'-methyl-2'-{4-bromophenyl}-1',3'{2'H,3'aH}-trioxo-2,3,3'a,4',6',6'a-hexahydrospiro{1H-indole-3,6'-pyrrolo[3,4-c]pyrrole}-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole] structure, followed by the introduction of the bromophenyl and methylphenyl groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of 2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole] derivatives, as well as other bromophenyl and methylphenyl substituted compounds. Examples include:
- 2-[5-(4-chlorophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide
- 2-[5-(4-fluorophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[5-(4-bromophenyl)-1-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-1’-yl]-N-(4-methylphenyl)acetamide lies in its specific substitution pattern and the presence of multiple functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C29H25BrN4O4 |
|---|---|
Poids moléculaire |
573.4 g/mol |
Nom IUPAC |
2-[5-(4-bromophenyl)-1-methyl-2//',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-1//'-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C29H25BrN4O4/c1-16-7-11-19(12-8-16)31-23(35)15-33-22-6-4-3-5-21(22)29(28(33)38)25-24(17(2)32-29)26(36)34(27(25)37)20-13-9-18(30)10-14-20/h3-14,17,24-25,32H,15H2,1-2H3,(H,31,35) |
Clé InChI |
SHKVOZPHCCIAOL-UHFFFAOYSA-N |
SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)C |
SMILES canonique |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299792.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299794.png)
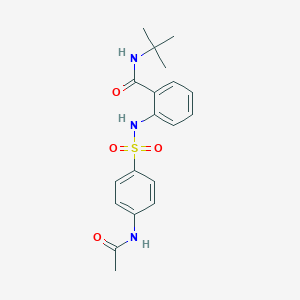
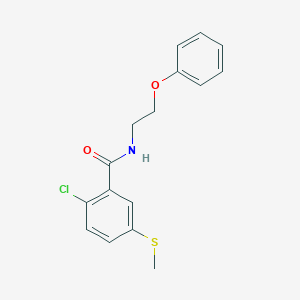
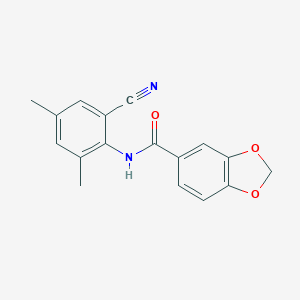

![Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B299803.png)
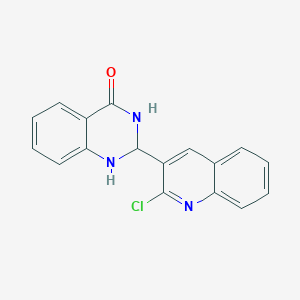
![4-[(2-anilino-2-oxoethyl)sulfanyl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B299805.png)
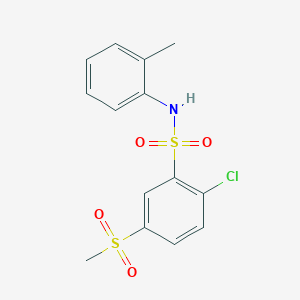
![1-(2,5-Dimethoxyphenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B299810.png)
![Ethyl 2-[5-(4-bromophenyl)-2-furyl]-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B299811.png)
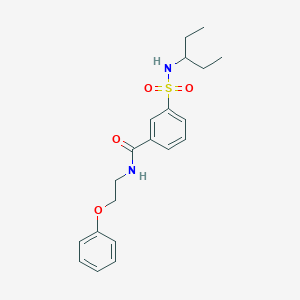
![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
